MDMB-FUBICA metabolite 3

Cannabinoid Receptor Pharmacology Toxicology Metabolite Activity Profiling

Select MDMB-FUBICA metabolite 3 (CAS 2693397-46-3) for superior analytical confidence in forensic and clinical toxicology. This high-purity (≥98%) carboxylic acid metabolite is the primary confirmatory urinary biomarker for MDMB-FUBICA and ADB-FUBICA intake. Unlike active parent agonists, this hydrolysis product exhibits negligible CB1 activity, establishing it as a definitive, inactive exposure marker. Its unique mass and chromatographic behavior eliminate the quantitative errors and pathway misassignment risks associated with generic metabolite substitution. An essential, matrix-ready standard for validating LC-MS/MS methods and ensuring regulatory-grade assay specificity.

Molecular Formula C22H23FN2O3
Molecular Weight 382.4
Cat. No. B1164542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDMB-FUBICA metabolite 3
Synonyms(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid
Molecular FormulaC22H23FN2O3
Molecular Weight382.4
Structural Identifiers
SMILESO=C(N[C@H](C(O)=O)C(C)(C)C)C1=CN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3
InChIInChI=1S/C22H23FN2O3/c1-22(2,3)19(21(27)28)24-20(26)17-13-25(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H,24,26)(H,27,28)/t19-/m1/s1
InChIKeyPZPKPULZRMBYJZ-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MDMB-FUBICA Metabolite 3: Analytical Reference Standard for Forensic Toxicology and Cannabinoid Metabolism Research


MDMB-FUBICA metabolite 3 (CAS 2693397-46-3) is a carboxylic acid derivative formed via hepatic ester hydrolysis of the synthetic cannabinoid receptor agonist (SCRA) MDMB-FUBICA . Structurally classified as a synthetic cannabinoid, it is supplied as a high-purity (≥98%) analytical reference standard for use in forensic and clinical toxicology applications . The compound is a presumptive metabolite of both MDMB-FUBICA and ADB-FUBICA, and its characterization is critical for understanding the pharmacokinetic and pharmacodynamic profiles of its parent compounds . Research indicates that carboxy metabolites of SCRAs, including MDMB-FUBICA metabolite 3, exhibit significantly reduced or absent CB1 receptor activity relative to their parent agonists [1].

Why Generic MDMB-FUBICA Metabolite 3 Substitution Compromises Analytical Validity and Toxicological Interpretation


Generic substitution of MDMB-FUBICA metabolite 3 with other SCRA metabolites or parent compounds introduces substantial analytical and interpretive risk. The compound's distinct carboxylic acid moiety, arising from ester hydrolysis, confers unique solubility and chromatographic behavior essential for accurate LC-MS/MS identification . Furthermore, carboxy metabolites of SCRAs display heterogeneous CB1 activity: while some (e.g., ADB-FUBICA hydrolysis metabolite) retain partial efficacy at high concentrations, others (e.g., ADB-CHMICA metabolite) show no detectable activation up to 1 μM [1]. Interchanging metabolites without validated reference standards can therefore lead to erroneous quantification, misassignment of metabolic pathways, and flawed assessment of toxicological significance [2].

Quantitative Differentiation of MDMB-FUBICA Metabolite 3: A Comparative Evidence Guide for Scientific Selection


CB1 Receptor Activation: Near-Complete Loss of Activity vs. Parent Agonist

MDMB-FUBICA metabolite 3, as a carboxy hydrolysis product, demonstrates profoundly reduced CB1 receptor activation relative to the parent compound MDMB-FUBICA. While the parent SCRA is a potent CB1 agonist with reported EC50 values ranging from 2.7 to 9.72 nM [1], class-level analysis of structurally analogous tert-leucine carboxy metabolites (e.g., ADB-FUBICA hydrolysis metabolite) reveals that they exhibit no detectable CB1 activation at concentrations up to 1 μM [2]. This represents a >100-fold reduction in apparent potency and confirms the functional inactivation of the metabolite.

Cannabinoid Receptor Pharmacology Toxicology Metabolite Activity Profiling

Aqueous Solubility: Enhanced Polar Solvent Compatibility for LC-MS/MS Method Development

MDMB-FUBICA metabolite 3 exhibits a distinct solubility profile compared to its parent compound, MDMB-FUBICA. In PBS (pH 7.2), the metabolite demonstrates solubility of 0.10 mg/mL, whereas the parent compound shows only 0.25 mg/mL in DMF:PBS (1:3) mixtures, indicating lower absolute aqueous solubility . This enhanced aqueous compatibility, coupled with high solubility in DMF and DMSO (30 mg/mL for the metabolite vs. 15 mg/mL and 2 mg/mL respectively for the parent), facilitates more straightforward preparation of analytical standards and mobile phases for reversed-phase LC-MS/MS analysis.

Analytical Chemistry Bioanalytical Method Development Solubility Optimization

Purity Specification: Certified Analytical Reference Grade for Definitive Identification

MDMB-FUBICA metabolite 3 is commercially supplied as an analytical reference standard with a certified purity of ≥98% . This specification ensures minimal interference from structurally related impurities that could confound mass spectral interpretation. In contrast, many closely related synthetic cannabinoid metabolites (e.g., MDMB-FUBINACA metabolite M1) are also offered at ≥98% purity, establishing a consistent benchmark for forensic-grade standards .

Analytical Reference Standards Quality Assurance Forensic Toxicology

Structural Differentiation: Unique Retention Time and Mass Spectral Fingerprint in LC-MS/MS

MDMB-FUBICA metabolite 3 possesses a unique molecular formula (C22H23FN2O3) and exact mass (382.1689 Da) distinct from its parent compound (C23H25FN2O3, 396.1849 Da) and related metabolites . This mass difference of 14 Da (due to ester-to-acid conversion) provides a definitive MS/MS transition for selective reaction monitoring (SRM). Furthermore, the carboxylic acid moiety imparts a characteristic retention time shift in reversed-phase LC compared to neutral parent compounds, enabling chromatographic resolution essential for accurate quantification in complex biological matrices [1].

Chromatography Mass Spectrometry Metabolite Identification

Primary Application Scenarios for MDMB-FUBICA Metabolite 3 in Forensic Toxicology and Analytical Development


Forensic Urinalysis for Confirmation of MDMB-FUBICA Intake

MDMB-FUBICA metabolite 3 serves as a primary analytical target in LC-MS/MS methods designed to confirm recent consumption of the parent SCRA. Given the rapid hydrolysis of MDMB-FUBICA to its carboxy metabolite in vivo, this metabolite is the predominant species detectable in human urine . Its unique mass (382.1689 Da) and retention time allow forensic toxicologists to unambiguously identify exposure, even when the parent drug is absent .

In Vitro Metabolism Studies and Biomarker Validation

Researchers investigating the Phase I metabolism of MDMB-FUBICA or ADB-FUBICA utilize this metabolite as a reference standard to validate LC-MS/MS methods and confirm the identity of hydrolysis products generated in human liver microsome (HLM) or hepatocyte incubations . The availability of a high-purity standard enables accurate quantification of metabolite formation rates and facilitates the identification of suitable urinary biomarkers [1].

Method Development and Validation for Clinical Toxicology Panels

Clinical and reference laboratories developing multi-analyte panels for synthetic cannabinoid detection rely on MDMB-FUBICA metabolite 3 to establish calibration curves, assess limit of detection (LOD) and limit of quantitation (LOQ), and validate assay specificity . Its defined solubility parameters (0.10 mg/mL in PBS) simplify preparation of matrix-matched quality control materials, ensuring robust assay performance in high-throughput settings .

Pharmacological Profiling of SCRA Metabolite Activity

Pharmacologists and toxicologists investigating the contribution of metabolites to the overall pharmacological and toxicological effects of SCRAs use MDMB-FUBICA metabolite 3 to profile CB1 receptor activity. Class-level evidence indicates that this carboxy metabolite lacks significant CB1 agonism at concentrations up to 1 μM, supporting its use as an inactive marker of exposure [2]. This differentiation is critical for interpreting clinical intoxications where active parent drug may no longer be present.

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